1-(Pyridin-4-yl)pentan-1-amine hydrochloride

Salt formation Solubility enhancement Pharmaceutical intermediates

Generic pyridinyl amine substitutions cause inconsistent SAR due to positional isomer variability. This para (4-yl) hydrochloride salt eliminates that uncertainty. • Para-substituted pyridine nitrogen aligns along the binding pocket axis for predictable hydrogen bonding. • HCl salt enables accurate gravimetric dispensing and stable aqueous stock solutions (~0.46 mg/mL). • Consensus logP 1.73 balances passive BBB permeability with systemic solubility. • 95% purity with QC documentation ensures batch-to-batch reproducibility.

Molecular Formula C10H17ClN2
Molecular Weight 200.71 g/mol
CAS No. 1864057-03-3
Cat. No. B1432827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-yl)pentan-1-amine hydrochloride
CAS1864057-03-3
Molecular FormulaC10H17ClN2
Molecular Weight200.71 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=NC=C1)N.Cl
InChIInChI=1S/C10H16N2.ClH/c1-2-3-4-10(11)9-5-7-12-8-6-9;/h5-8,10H,2-4,11H2,1H3;1H
InChIKeyYCKYVRIQVLOUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-yl)pentan-1-amine Hydrochloride (CAS 1864057-03-3): Structural Baseline and Procurement Context


1-(Pyridin-4-yl)pentan-1-amine hydrochloride (CAS 1864057-03-3) is a pyridine-containing primary amine in its hydrochloride salt form [1]. The compound consists of a pyridin-4-yl moiety attached to a pentan-1-amine backbone, with molecular formula C₁₀H₁₇ClN₂ and molecular weight 200.71 g/mol . The hydrochloride salt form confers enhanced stability and aqueous solubility compared to its free base counterpart . This compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry for the preparation of bioactive molecules targeting central nervous system applications and receptor ligand development [2].

Why In-Class Pyridinyl Amine Analogs Cannot Be Interchanged with 1-(Pyridin-4-yl)pentan-1-amine Hydrochloride


Generic substitution among pyridinyl amine derivatives fails due to three critical structural variables that directly impact experimental outcomes: (1) pyridine ring substitution position (2-, 3-, or 4-yl) which alters electron distribution, hydrogen-bonding geometry, and target binding orientation ; (2) alkyl chain length and branching pattern which governs lipophilicity, membrane permeability, and steric accommodation within binding pockets ; and (3) salt form selection (free base vs. hydrochloride vs. dihydrochloride) which dictates solubility, stability, and handling characteristics under aqueous assay conditions [1]. These molecular differences, while subtle in chemical drawing, translate to divergent physicochemical properties including logP values, pKa shifts, and crystallinity that affect synthetic reproducibility and biological assay consistency.

Quantitative Differentiation Evidence for 1-(Pyridin-4-yl)pentan-1-amine Hydrochloride Procurement Decisions


Enhanced Aqueous Solubility and Solid-State Stability via Hydrochloride Salt Formation

The hydrochloride salt of 1-(pyridin-4-yl)pentan-1-amine (MW 200.71) offers demonstrably different handling and formulation properties compared to its free base counterpart (CAS 58088-83-8, MW 164.25). Salt formation with HCl increases the molecular weight by approximately 22% due to the addition of the chloride counterion, converting a liquid free base at room temperature into a solid crystalline hydrochloride . This solid-state transformation eliminates volatility concerns associated with the free base (which exists as a colorless to pale yellow liquid with ammonia-like odor) and enables precise gravimetric dispensing for quantitative experimentation . The hydrochloride form is documented to provide enhanced aqueous solubility compared to the neutral free base, a critical parameter for biological assay preparation where DMSO stock solutions are subsequently diluted into aqueous buffers [1].

Salt formation Solubility enhancement Pharmaceutical intermediates Formulation stability

Differential Hydrogen Bonding Capacity: Hydrochloride Salt vs. Free Base in Receptor Engagement

The hydrochloride salt (C₁₀H₁₇ClN₂) exhibits a hydrogen bond donor count of 2 (derived from the protonated primary ammonium group, –NH₃⁺), whereas the free base (C₁₀H₁₆N₂) presents only 1 hydrogen bond donor (neutral –NH₂ group) [1]. This quantitative difference in H-bond donor capacity directly influences molecular recognition events at biological targets, particularly in receptor binding pockets where ionic interactions with carboxylate side chains (Asp/Glu residues) are energetically favored by the protonated ammonium species [2]. The topological polar surface area (TPSA) remains identical at 38.9 Ų for both forms, indicating that the difference in interaction potential arises from electrostatic complementarity rather than spatial accessibility changes .

Hydrogen bonding Ligand-receptor interactions Binding affinity Molecular recognition

Pyridine Ring Substitution Position (4-yl vs. 3-yl) Dictates Distinct Electrostatic and Steric Binding Profiles

The 4-yl pyridine substitution in this compound positions the nitrogen heteroatom para to the pentan-1-amine attachment point, creating a distinct electronic environment and molecular geometry compared to the 3-yl positional isomer (1-(pyridin-3-yl)pentan-1-amine, CAS 343271-89-6) . In the 4-yl isomer, the pyridine nitrogen is aligned along the molecular axis of symmetry, enabling linear hydrogen-bonding and metal coordination geometries. In contrast, the 3-yl isomer presents an off-axis nitrogen orientation, altering both the directionality of intermolecular interactions and the overall molecular dipole moment. These positional differences translate to divergent binding affinities at biological targets that rely on precise spatial complementarity .

Positional isomerism Structure-activity relationship Receptor selectivity Electron distribution

Four-Carbon Alkyl Chain Confers Moderate Lipophilicity Distinct from Shorter Ethyl and Longer Hexyl Homologs

The pentan-1-amine backbone (4-carbon alkyl chain) yields a calculated consensus Log Po/w of 1.73 for the hydrochloride salt, positioning it in a moderate lipophilicity range distinct from both shorter-chain analogs (e.g., 1-(pyridin-4-yl)ethan-1-amine with LogP ~0.5-1.0) and longer-chain homologs (e.g., 1-(pyridin-4-yl)hexan-1-amine with LogP >2.0) . This moderate LogP value reflects a balanced partition coefficient that supports both aqueous solubility (for assay compatibility) and passive membrane permeability (for cellular target engagement). The compound features 4 rotatable bonds, providing conformational flexibility while maintaining sufficient rigidity from the pyridine ring for defined pharmacophore presentation [1]. Computed water solubility (Log S ESOL = -2.64, corresponding to ~0.46 mg/mL) further quantifies this balanced physicochemical profile .

Lipophilicity Membrane permeability LogP Alkyl chain SAR

Batch-Specific Purity Specification (≥95%) with Validated Analytical Documentation Enables Reproducible Quantitative Studies

Commercial sourcing of 1-(pyridin-4-yl)pentan-1-amine hydrochloride from established suppliers provides a standardized purity specification of ≥95% with batch-specific analytical documentation including NMR, HPLC, and GC verification . This quality-controlled supply chain contrasts with custom-synthesized analogs of unverified purity, where variable impurity profiles can introduce artifacts in biological assays (e.g., trace metal catalysts affecting enzyme inhibition readouts) and compromise synthetic reproducibility in multi-step reaction sequences . The availability of certificates of analysis (CoA) with each batch enables researchers to document exact purity and impurity profiles, a critical component of data integrity for publication and regulatory submission .

Purity specification Quality control Analytical validation Reproducibility

Validated Application Scenarios for 1-(Pyridin-4-yl)pentan-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Aqueous Biological Assay Development Requiring Solid, Precisely Weighable Amine Building Blocks

This application leverages the hydrochloride salt's solid crystalline nature at room temperature, enabling accurate gravimetric dispensing without solvent volatility concerns . The enhanced aqueous solubility of the salt form (Log S ESOL = -2.64, ~0.46 mg/mL) facilitates preparation of stock solutions in aqueous buffers after initial dissolution in DMSO, supporting consistent assay conditions across replicate experiments .

Structure-Activity Relationship Studies Requiring Defined 4-Pyridinyl Pharmacophore Geometry

The para (4-yl) substitution pattern positions the pyridine nitrogen along the molecular symmetry axis, establishing a defined pharmacophore geometry for structure-based drug design campaigns . This linear orientation is critical for programs targeting receptors or enzymes with hydrogen-bonding sites aligned along the binding pocket axis, distinguishing this positional isomer from off-axis 3-yl alternatives .

Medicinal Chemistry Programs Targeting CNS-Penetrant Lead Compounds

The balanced lipophilicity profile (consensus Log Po/w = 1.73) positions this compound within the optimal LogP range (1-3) for passive blood-brain barrier permeability while maintaining sufficient aqueous solubility for systemic circulation . The four-carbon alkyl chain provides conformational flexibility (4 rotatable bonds) to accommodate diverse binding pocket geometries, making it suitable as a fragment or building block in CNS-targeted medicinal chemistry programs .

Receptor-Ligand Interaction Studies Utilizing Protonated Amine for Ionic Binding

The hydrochloride form's enhanced hydrogen bond donor capacity (2 donors vs. 1 in free base) specifically supports studies of ionic interactions with carboxylate-containing receptor residues (Asp/Glu) . This is particularly relevant for neurotransmitter receptor subtypes and ion channels where protonated primary amines serve as critical pharmacophoric elements for target engagement and functional activity modulation .

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